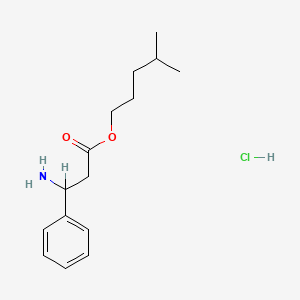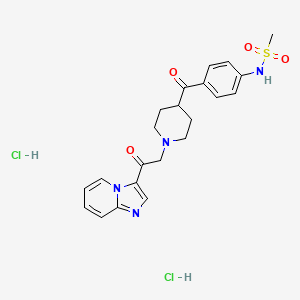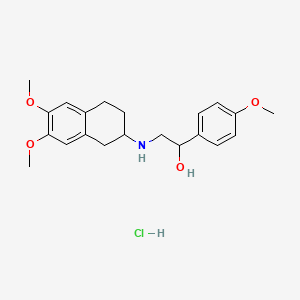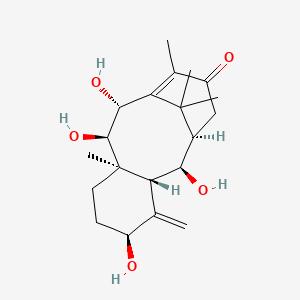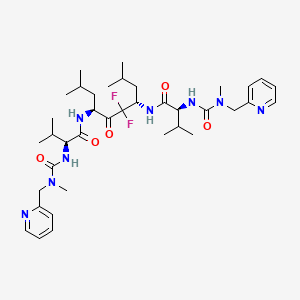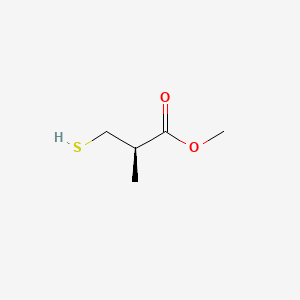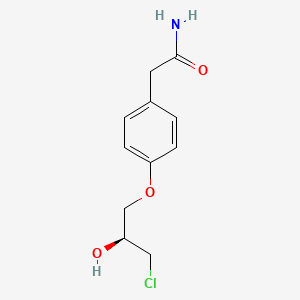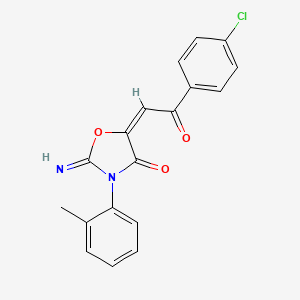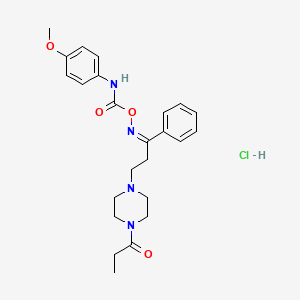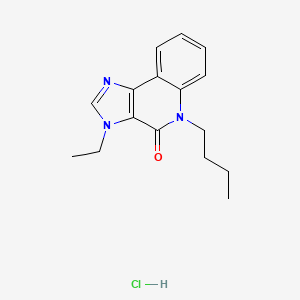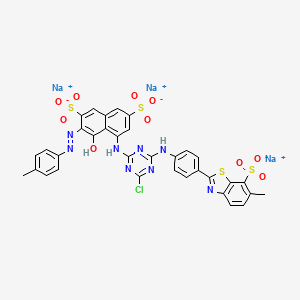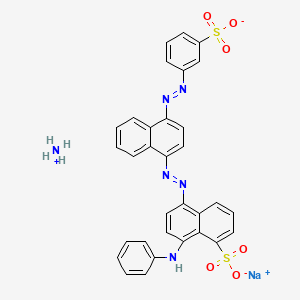
8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino or hydroxyl group to form the azo compound.
Sulfonation: The azo compound is sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: The sulfonic acid groups are neutralized with ammonium and sodium ions to form the ammonium sodium salt.
Industrial Production Methods
In industrial settings, the synthesis is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed as a pH indicator and in colorimetric assays.
Biology
Biological Staining: Used to stain tissues and cells for microscopic examination.
Biomolecular Labeling: Conjugated to biomolecules for tracking and visualization.
Medicine
Diagnostic Tools: Utilized in diagnostic assays and imaging techniques.
Industry
Textile Dyeing: Applied in the dyeing of fabrics and textiles.
Food Industry: Used as a food colorant in some regions.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in structure and color in response to changes in pH or redox conditions. The sulfonic acid groups enhance its solubility and interaction with various substrates. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting its stability and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid deposits.
Sudan III: Employed in lipid staining.
Uniqueness
“8-Anilino-5-((4-((3-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid, ammonium sodium salt” is unique due to its specific structure, which imparts distinct color properties and solubility characteristics. Its combination of azo and sulfonic acid groups makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83006-77-3 |
|---|---|
Molekularformel |
C32H25N6NaO6S2 |
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
azanium;sodium;8-anilino-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H23N5O6S2.H3N.Na/c38-44(39,40)23-11-6-10-22(20-23)34-35-27-16-17-28(25-13-5-4-12-24(25)27)36-37-29-18-19-30(33-21-8-2-1-3-9-21)32-26(29)14-7-15-31(32)45(41,42)43;;/h1-20,33H,(H,38,39,40)(H,41,42,43);1H3;/q;;+1/p-1 |
InChI-Schlüssel |
YAUSFWPGFLEMDR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


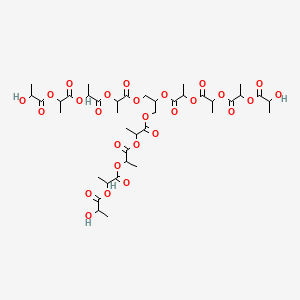
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)

